(5S)-5-(Tetradec-5-en-1-yl)oxolan-2-one
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Overview
Description
(5S)-5-(Tetradec-5-en-1-yl)oxolan-2-one is a synthetic organic compound that belongs to the class of oxolanes. Oxolanes are five-membered cyclic ethers with one oxygen atom in the ring. This particular compound features a tetradec-5-en-1-yl side chain, which is a long hydrocarbon chain with a double bond at the fifth carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-(Tetradec-5-en-1-yl)oxolan-2-one typically involves the cyclization of a suitable precursor. One common method is the intramolecular cyclization of a hydroxy acid or ester. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For example, the precursor can be treated with sulfuric acid or sodium hydroxide under reflux conditions to form the oxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids (e.g., aluminum chloride) can be used to enhance the reaction efficiency. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-(Tetradec-5-en-1-yl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolane ring to a tetrahydrofuran ring.
Substitution: The hydrocarbon chain can undergo substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxo derivatives with additional functional groups.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or alkylated oxolane compounds.
Scientific Research Applications
Chemistry
In chemistry, (5S)-5-(Tetradec-5-en-1-yl)oxolan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions of oxolane derivatives with biological macromolecules. It may also serve as a model compound for investigating the metabolism of cyclic ethers.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and stability make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (5S)-5-(Tetradec-5-en-1-yl)oxolan-2-one involves its interaction with molecular targets such as enzymes or receptors. The oxolane ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The tetradec-5-en-1-yl side chain may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran (THF): A simple cyclic ether with a similar ring structure but without the long hydrocarbon chain.
Dioxolane: Another cyclic ether with two oxygen atoms in the ring.
Oxetane: A four-membered cyclic ether with one oxygen atom.
Uniqueness
(5S)-5-(Tetradec-5-en-1-yl)oxolan-2-one is unique due to its combination of an oxolane ring and a long hydrocarbon side chain. This structural feature imparts distinct chemical and physical properties, such as increased lipophilicity and potential for diverse chemical reactivity. The presence of the double bond in the side chain also provides additional sites for chemical modification, making it a versatile compound for various applications.
Properties
CAS No. |
366468-93-1 |
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Molecular Formula |
C18H32O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(5S)-5-tetradec-5-enyloxolan-2-one |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18(19)20-17/h9-10,17H,2-8,11-16H2,1H3/t17-/m0/s1 |
InChI Key |
MFJQEKNPFKHQHP-KRWDZBQOSA-N |
Isomeric SMILES |
CCCCCCCCC=CCCCC[C@H]1CCC(=O)O1 |
Canonical SMILES |
CCCCCCCCC=CCCCCC1CCC(=O)O1 |
Origin of Product |
United States |
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